![molecular formula C17H20Cl2N2O4 B6349059 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326814-28-1](/img/structure/B6349059.png)
4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a useful research compound. Its molecular formula is C17H20Cl2N2O4 and its molecular weight is 387.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.0800125 g/mol and the complexity rating of the compound is 515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
The compound 4-(3,5-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a member of the spirocyclic family of compounds, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a spirocyclic framework and a dichlorobenzoyl moiety. Its chemical formula is C15H16Cl2N2O3, and it possesses unique properties that contribute to its biological activity.
Anticancer Properties
The spirocyclic structure has been associated with anticancer activity in various studies. For example, related compounds have demonstrated the ability to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. The specific mechanisms by which this compound exerts its anticancer effects require further investigation.
Case Studies
- In Vitro Studies : Preliminary in vitro studies have suggested that similar diazaspiro compounds can inhibit tumor cell proliferation. These findings indicate that the compound may possess cytotoxic effects against various cancer cell lines.
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of related compounds in reducing tumor size and enhancing survival rates in cancer-bearing mice. Such studies provide a basis for further exploration of this compound's potential as an anticancer agent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- DNA Interaction : Similar compounds have been shown to intercalate with DNA, leading to disruption of replication and transcription processes.
- Signal Transduction Modulation : The ability to modulate signaling pathways associated with cell survival and apoptosis is a critical area for further research.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in determining its efficacy and safety profile.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Studies have indicated that derivatives of diazaspiro compounds exhibit significant anticancer properties. The incorporation of the dichlorobenzoyl group may enhance the compound's ability to inhibit tumor growth by interacting with specific cellular pathways involved in cancer proliferation.
- Case Study : Research on similar compounds has shown promising results in inhibiting cancer cell lines, suggesting that this compound could be further investigated for its potential as an anticancer agent.
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Neurological Disorders :
- The compound has been studied for its effects on neurotransmitter systems, particularly in relation to depression and anxiety disorders. Its ability to modulate receptor activity can be beneficial in developing new treatments for these conditions.
- Case Study : A related study demonstrated that compounds with similar structural motifs effectively modulated serotonin receptors, leading to improved mood and reduced anxiety in animal models.
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Anti-inflammatory Properties :
- The presence of the carboxylic acid functional group may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
- Case Study : Compounds with similar functional groups have been shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic uses.
The biological activity of 4-(3,5-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can be attributed to:
- Receptor Modulation : The compound may act as a modulator for various receptors involved in pain and inflammation pathways.
- Enzyme Inhibition : Its structural features suggest potential inhibition of enzymes linked to disease progression.
Potential for Drug Development
Given its promising biological activities, this compound represents a valuable scaffold for drug development. Researchers can modify various functional groups to enhance efficacy and selectivity against specific targets.
Data Table: Summary of Applications
Application Area | Potential Effects | Relevant Studies |
---|---|---|
Anticancer Activity | Inhibition of tumor growth | Studies on diazaspiro derivatives |
Neurological Disorders | Modulation of neurotransmitter systems | Research on serotonin receptor modulation |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Related compounds showing anti-inflammatory effects |
Properties
IUPAC Name |
4-(3,5-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Cl2N2O4/c1-2-20-5-3-17(4-6-20)21(14(10-25-17)16(23)24)15(22)11-7-12(18)9-13(19)8-11/h7-9,14H,2-6,10H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQPHGLINMCAFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Cl2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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